molecular formula C20H22N2O2 B2622504 N1-allyl-N2-(3,3-diphenylpropyl)oxalamide CAS No. 941980-27-4

N1-allyl-N2-(3,3-diphenylpropyl)oxalamide

Cat. No.: B2622504
CAS No.: 941980-27-4
M. Wt: 322.408
InChI Key: FNMQEXNCBRQIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-(3,3-diphenylpropyl)oxalamide is a chemical compound with the molecular formula C20H22N2O2 and a molecular weight of 322.408 g/mol. This compound is part of the oxalamide family, which is known for its diverse applications in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N1-allyl-N2-(3,3-diphenylpropyl)oxalamide typically involves the reaction of allylamine with 3,3-diphenylpropylamine in the presence of oxalyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxalamide bond. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Chemical Reactions Analysis

N1-allyl-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxalamide compounds.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl or diphenylpropyl groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: N1-allyl-N2-(3,3-diphenylpropyl)oxalamide is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N1-allyl-N2-(3,3-diphenylpropyl)oxalamide can be compared with other similar compounds such as:

    N1-(3,3-diphenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide: This compound also exhibits potential biological activity and is used in similar research applications.

    N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide: Known for its therapeutic applications, this compound shares structural similarities with this compound but differs in its specific functional groups.

The uniqueness of this compound lies in its specific allyl and diphenylpropyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-14-21-19(23)20(24)22-15-13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h2-12,18H,1,13-15H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMQEXNCBRQIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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